molecular formula C16H16F3N3O B1401725 N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide CAS No. 1311279-39-6

N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide

Cat. No.: B1401725
CAS No.: 1311279-39-6
M. Wt: 323.31 g/mol
InChI Key: KYWOCSKAPHSCKP-UHFFFAOYSA-N
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Description

N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide (Molecular Formula: C16H16F3N3O) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active agents. This compound features a dimethylamine (DMA) pharmacophore, a structural motif prevalent in numerous FDA-approved drugs due to its favorable influence on pharmacokinetic properties. The dimethylamino group serves as an electron-donating group, and its nitrogen lone pair participates in key nucleophilic reactions, while its hydrophilic nature can enhance water solubility and bioavailability of lead compounds . The incorporation of a trifluoromethyl group on the pyridine ring is a common strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity . This chemical is exclusively intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are directed to utilize this reagent in in vitro assays, as a building block in synthetic organic chemistry for the creation of compound libraries, or as a standard in analytical method development. Its structural characteristics, including the dimethylamino group and the trifluoromethyl-pyridine moiety, make it a valuable scaffold for investigating structure-activity relationships, particularly in projects targeting central nervous system (CNS) disorders, oncology, and inflammatory conditions, where similar molecular architectures have shown promise . Handle with appropriate safety precautions in a professionally controlled laboratory environment.

Properties

IUPAC Name

N-[2-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-10(23)21-14-7-5-4-6-12(14)13-8-11(16(17,18)19)9-20-15(13)22(2)3/h4-9H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWOCSKAPHSCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple aromatic compounds. For instance, a Friedländer synthesis can be employed, where an aldehyde and a ketone react in the presence of ammonia or an amine to form the pyridine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate electrophilic substitution.

    Attachment of the Dimethylamino Group: This step often involves the use of dimethylamine in a nucleophilic substitution reaction.

    Coupling with Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.

    Acetylation: Finally, the acetamide group is introduced through acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the pyridine ring or other reducible functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the trifluoromethyl group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to partially or fully hydrogenated products.

Scientific Research Applications

N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a tool to probe the function of specific proteins or enzymes in biological systems.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the dimethylamino group may influence its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide with structurally related acetamide derivatives, emphasizing functional group variations and their implications:

Compound Name Key Structural Differences Molecular Formula Potential Impact on Properties Reference
This compound (Target Compound) Pyridine: 2-N(CH₃)₂, 5-CF₃; phenyl-acetamide at position 3 C₁₈H₁₉F₃N₃O Enhanced lipophilicity (CF₃) and solubility (N(CH₃)₂); possible kinase inhibition.
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Pyridine: 3-Cl, 5-CF₃; triazole-sulfanyl-acetamide substituent C₁₇H₁₂ClF₄N₅OS Increased steric bulk (triazole) and electronegativity (Cl); potential antibacterial activity.
N-[2-Hydroxy-5-(trifluoromethyl)-3-pyridinyl]acetamide Pyridine: 2-OH, 5-CF₃; lacks dimethylamino group C₈H₇F₃N₂O₂ Reduced basicity (OH vs. N(CH₃)₂); higher polarity, possibly lower membrane permeability.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Phenyl: 2-Cl, 5-CF₃; triazole-sulfanyl-acetamide substituent C₂₃H₁₈ClF₃N₆OS Enhanced halogen bonding (Cl); potential use in agrochemicals or protease inhibition.
(S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide Oxazolidinone core; fluoropyridine and dichloropyrimidine substituents C₂₀H₂₀Cl₂F₃N₇O₃ Antibacterial activity (oxazolidinone); broader spectrum due to piperazine-pyrimidine moieties.

Key Observations:

Pyridine Substitutions: The target compound’s 2-dimethylamino group distinguishes it from analogs with halogens (Cl, F) or hydroxyl groups (OH) at this position. This substitution likely improves solubility and interaction with basic residues in biological targets. The 5-CF₃ group is a common feature across many analogs, contributing to metabolic stability and hydrophobic interactions.

Acetamide Modifications: Compounds with triazole-sulfanyl or oxazolidinone groups (e.g., ) exhibit broader pharmacological activities (e.g., antibacterial) compared to the target compound’s simpler acetamide structure. The absence of bulky substituents (e.g., triazoles) in the target compound may favor better pharmacokinetic properties, such as oral bioavailability.

Biological Activity

N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities including anticancer, antifungal, and insecticidal properties. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H14F3N3O
  • Molecular Weight : 281.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Tropomyosin Receptor Kinases (TRKs) :
    • The compound binds to the active site of TRKs, inhibiting their kinase activity which is crucial for cell proliferation and differentiation.
    • This inhibition leads to reduced phosphorylation of downstream signaling molecules, ultimately affecting cellular metabolism and survival.
  • Impact on Cellular Processes :
    • It modulates cell signaling pathways and gene expression, resulting in apoptosis (programmed cell death) in cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : At a concentration of 5 µg/mL, it showed lower efficacy compared to doxorubicin but still indicated promising anticancer activity .

Antifungal Activity

The compound also shows potential antifungal effects:

  • In vitro tests revealed that it has significant inhibitory effects against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum.
  • The inhibition rates were comparable to or better than established antifungal agents like tebuconazole .

Insecticidal Activity

Insecticidal tests have shown that the compound can effectively target agricultural pests:

  • The compound was tested against Spodoptera frugiperda and Mythimna separata at a concentration of 500 µg/mL.
  • Results indicated notable insecticidal activity, although specific mortality rates were not detailed in the available literature .

Data Summary Table

Biological ActivityTest Organism/Cell LineConcentrationEfficacy Compared to Control
AnticancerPC3, K562, HeLa, A5495 µg/mLLower than Doxorubicin
AntifungalB. cinerea, S. sclerotiorumVariableComparable to Tebuconazole
InsecticidalS. frugiperda, M. separata500 µg/mLNot specified

Case Studies

  • Anticancer Efficacy :
    • A study focused on the synthesis and evaluation of trifluoromethyl pyrimidine derivatives reported that compounds similar to this compound exhibited significant anticancer activity, indicating a broader class effect among trifluoromethyl-containing compounds .
  • Fungal Resistance :
    • Research highlighted the effectiveness of certain derivatives against resistant fungal strains, suggesting that modifications to the trifluoromethyl moiety could enhance antifungal potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide?

  • Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyridine core via condensation reactions, using trifluoromethyl-containing precursors (e.g., trifluoromethylpyridine derivatives).
  • Step 2 : Introduction of dimethylamino groups via nucleophilic substitution or reductive amination under controlled pH (e.g., using dimethylamine in ethanol at 60–80°C).
  • Step 3 : Acetamide coupling via acylation (e.g., acetic anhydride or acetyl chloride in dichloromethane with a base like triethylamine).
  • Optimization : Microwave-assisted synthesis (e.g., 80–120°C for 1–3 hours) can enhance reaction efficiency and yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.5–8.5 ppm), acetamide carbonyl (δ ~170 ppm), and trifluoromethyl signals (δ ~120 ppm in 19F^{19}F-NMR) .
  • LCMS : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity (>95% via HPLC with C18 columns and acetonitrile/water gradients) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) due to the pyridine-acetamide scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Solubility and Stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) tests to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Answer :

  • Substituent Variation : Modify the trifluoromethyl group (e.g., replace with cyano or chloro) to assess electronic effects on target binding .
  • Scaffold Hybridization : Fuse with triazole or thiazole rings (see ) to enhance metabolic stability .
  • Pharmacokinetic Profiling : Measure logP (octanol/water partition) and plasma protein binding (equilibrium dialysis) to correlate lipophilicity with bioavailability .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, BRAF). The dimethylamino group may form hydrogen bonds with catalytic lysine residues .
  • MD Simulations : GROMACS for 100-ns simulations to evaluate stability of ligand-target complexes.
  • QSAR Models : Train models with descriptors like polar surface area and H-bond donors to predict activity against related targets .

Q. How does the compound’s stability vary under different storage conditions?

  • Answer :

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Degradation products (e.g., hydrolyzed acetamide) indicate susceptibility to moisture .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation of the pyridine ring. Use amber vials for long-term storage .

Q. What analytical challenges arise in quantifying trace impurities in bulk samples?

  • Answer :

  • Impurity Profiling : LC-HRMS to identify byproducts (e.g., dealkylated dimethylamino derivatives).
  • Limit of Detection (LOD) : Optimize UPLC methods with sub-2µm columns to achieve LOD <0.1% for genotoxic impurities (e.g., nitrosoamines) .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), accuracy (90–110%), and precision (RSD <2%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide

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